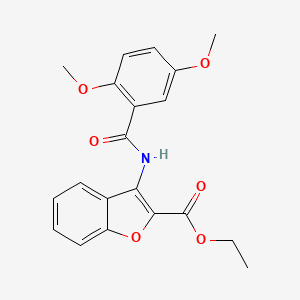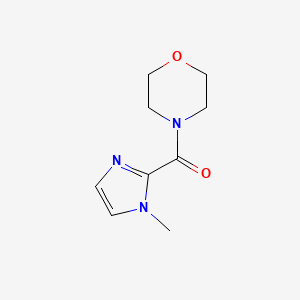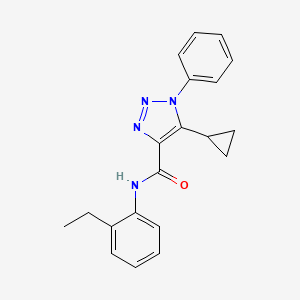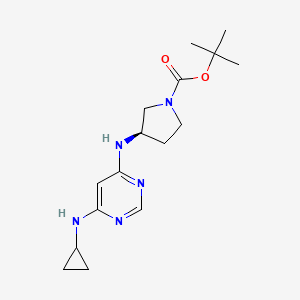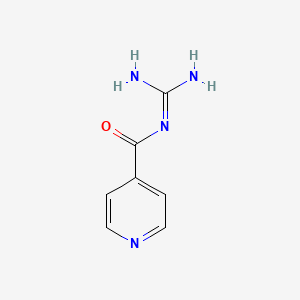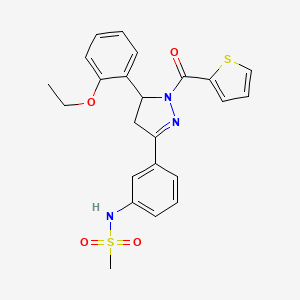
N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antidepressant Activity
- A study by Mathew, B., Suresh, J., and Anbazhagan, S. (2014) on a similar compound, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, demonstrated potential antidepressant activity in preclinical evaluations. The study highlighted the reduced immobility time in force swimming and tail suspension tests, suggesting therapeutic usefulness as potential antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Synthesis and Molecular Studies
- Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates, closely related to the compound , have been used in Sonogashira-type cross-coupling reactions to obtain various pyrazoles. Arbačiauskienė, E. et al. (2011) explored this synthesis, leading to different condensed pyrazoles, indicating potential applications in chemical synthesis and molecular studies (Arbačiauskienė et al., 2011).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
- A series of polymethoxylated-pyrazoline benzene sulfonamides were synthesized and investigated for their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, as reported by Kucukoglu, K. et al. (2016). This research suggests potential biomedical applications, especially in understanding tumor selectivity and enzyme inhibition (Kucukoglu et al., 2016).
Interaction Studies in Aqueous Solutions
- The study of interaction in aqueous solutions of similar quinoxaline derivatives, including N-{− 3-[1-methanesulfonyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl] phenyl} methane sulfonamide, by Raphael, G. et al. (2015), provides insight into the effects of temperature and concentration on such interactions, contributing to the understanding of these compounds in various environments (Raphael, Bahadur, & Ebenso, 2015).
Synthesis and Biological Activity of Derivatives
- Li, F.-L. et al. (2010) synthesized pyridyl functionalized bis(pyrazol-1-yl)methanes, revealing the cytotoxic activity of these complexes for Hela cells in vitro. This indicates the potential application of these derivatives in the development of anti-tumor agents (Li, Song, Dai, & Tang, 2010).
Molecular Docking and Quantum Chemical Calculations
- Viji, A. et al. (2020) conducted molecular docking and quantum chemical calculations on a closely related compound, providing insights into its antimicrobial activity and interaction with different proteins. Such studies are crucial for drug design and understanding molecular interactions (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
特性
IUPAC Name |
N-[3-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-30-21-11-5-4-10-18(21)20-15-19(24-26(20)23(27)22-12-7-13-31-22)16-8-6-9-17(14-16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJBCXYPVWLZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


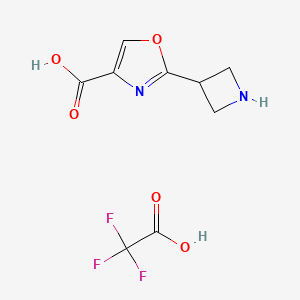

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate](/img/structure/B2544739.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2544740.png)
![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2544742.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2544744.png)
